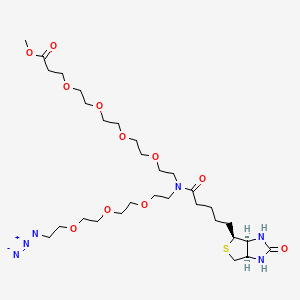
N-(Azido-peg3)-N-biotin-peg4-methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azido-peg3)-N-biotin-peg4-methylester: is a compound that combines the properties of azide, polyethylene glycol (PEG), and biotin. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable linkages with various biomolecules. The azide group allows for click chemistry reactions, while the biotin moiety enables strong binding to streptavidin, making it a versatile tool in biochemical and medical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-peg3)-N-biotin-peg4-methylester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of biotin. Biotin is reacted with PEG derivatives to form biotin-PEG intermediates.
Azidation: The PEGylated biotin is then subjected to azidation, where an azide group is introduced. This is usually achieved by reacting the PEGylated biotin with sodium azide under appropriate conditions.
Esterification: The final step involves the esterification of the azido-PEG-biotin intermediate to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of biotin are PEGylated using industrial reactors.
Azidation in Bulk: The PEGylated biotin is then azidated using sodium azide in large-scale reactors.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(Azido-peg3)-N-biotin-peg4-methylester undergoes several types of chemical reactions:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction: The azide group can be reduced to an amine group using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Reduction: Triphenylphosphine is a common reducing agent for converting azides to amines.
Major Products
Triazoles: Formed during click chemistry reactions.
Substituted Derivatives: Formed during substitution reactions.
Amines: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
N-(Azido-peg3)-N-biotin-peg4-methylester has a wide range of applications in scientific research:
Bioconjugation: Used to label proteins, nucleic acids, and other biomolecules.
Drug Delivery: Facilitates targeted drug delivery by conjugating drugs to biotinylated carriers.
Diagnostics: Used in diagnostic assays to detect biomolecules.
Molecular Biology: Employed in various molecular biology techniques, including affinity purification and pull-down assays.
Mecanismo De Acción
The mechanism of action of N-(Azido-peg3)-N-biotin-peg4-methylester involves:
Azide Group: The azide group participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Biotin Moiety: The biotin moiety binds strongly to streptavidin, enabling the capture and detection of biotinylated molecules.
PEG Spacer: The PEG spacer improves solubility and reduces steric hindrance, enhancing the efficiency of bioconjugation reactions.
Comparación Con Compuestos Similares
Similar Compounds
N3-PEG3-NH2: A bifunctional PEG linker containing an amino group and an azide group.
Azido-PEG4-NHS: Contains an azide group and an N-hydroxysuccinimide (NHS) ester group.
Azido-PEG3-Maleimide: Contains an azide group and a maleimide group.
Uniqueness
N-(Azido-peg3)-N-biotin-peg4-methylester is unique due to its combination of azide, PEG, and biotin functionalities. This combination allows for versatile applications in bioconjugation, drug delivery, and diagnostics, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
methyl 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZFELOBFYPAJE-ZEZDXWPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N6O11S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

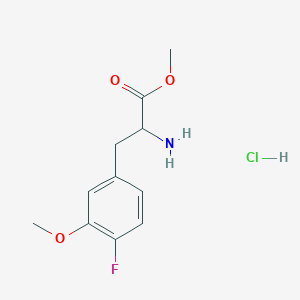
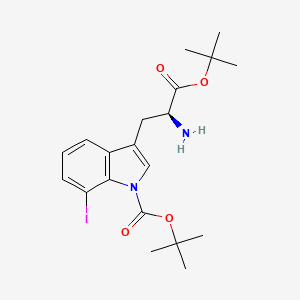
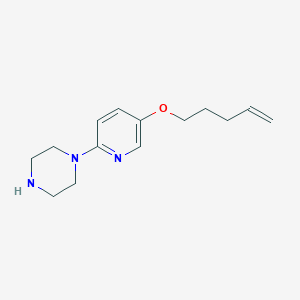
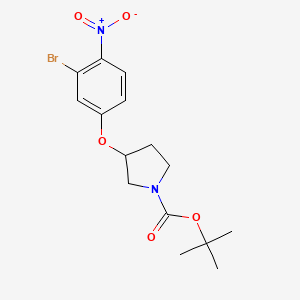
![4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine](/img/structure/B8125585.png)

![Bicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B8125592.png)
![7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8125597.png)
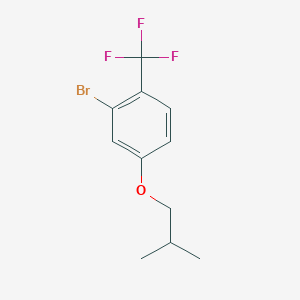
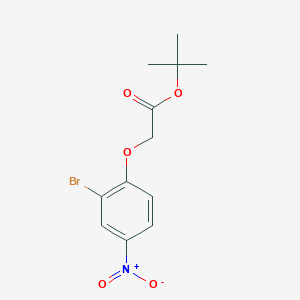
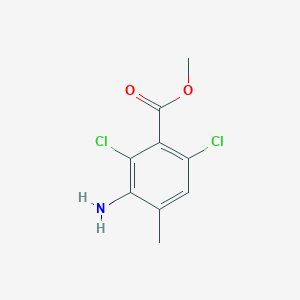
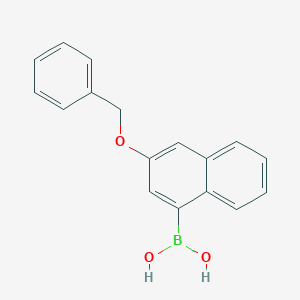
![[1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8125639.png)
